molecular formula C11H12BrN3 B12094709 N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B12094709
M. Wt: 266.14 g/mol
InChI Key: ZKTGTWHWQHVIMG-UHFFFAOYSA-N
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Description

N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by the presence of a bromophenyl group attached to a pyrazole ring, which is further substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves multi-step reactions. One common method includes the bromination of a benzene derivative, followed by the formation of the pyrazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling, which involves the use of palladium catalysts, are often employed to facilitate the formation of carbon-carbon bonds .

Chemical Reactions Analysis

Types of Reactions

N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups .

Scientific Research Applications

N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The bromophenyl group and the pyrazole ring play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, inhibiting specific receptors, or interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenylpyrazoles such as:

Uniqueness

What sets N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H12BrN3/c1-15-8-10(7-14-15)13-6-9-4-2-3-5-11(9)12/h2-5,7-8,13H,6H2,1H3

InChI Key

ZKTGTWHWQHVIMG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=CC=C2Br

Origin of Product

United States

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